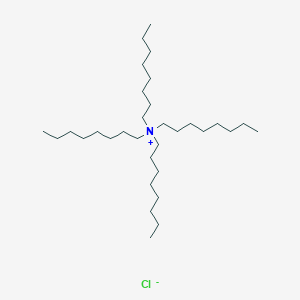

Tetraoctylammonium chloride

描述

Tetraoctylammonium chloride is a quaternary ammonium salt with the chemical formula [CH3(CH2)7]4NCl. It is commonly used as a phase transfer catalyst in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is known for its ability to facilitate the transfer of reactants between different phases, thereby enhancing the efficiency of chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Tetraoctylammonium chloride can be synthesized through the alkylation of octylamine with octyl chloride in the presence of a base. The reaction typically involves the following steps:

- Dissolve octylamine in an organic solvent such as toluene.

- Add octyl chloride dropwise to the solution while maintaining the temperature at around 50-60°C.

- Stir the reaction mixture for several hours to ensure complete alkylation.

- Isolate the product by filtration and recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .

化学反应分析

Types of Reactions: Tetraoctylammonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between aqueous and organic phases.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

Reaction Conditions: These reactions are typically carried out in organic solvents such as toluene or dichloromethane at moderate temperatures (50-70°C).

Major Products:

- The major products formed from substitution reactions depend on the nucleophile used. For example, using hydroxide ions results in the formation of tetraoctylammonium hydroxide .

科学研究应用

Chemical Synthesis

Phase Transfer Catalyst

TOAC is widely recognized for its role as a phase transfer catalyst (PTC) in organic synthesis. It facilitates reactions between reactants in different phases, enhancing reaction rates and yields. For instance, TOAC has been employed in the phase-transfer polymerization of methyl methacrylate, where it significantly improved the polymerization rate compared to systems without it .

Table 1: Comparison of Polymerization Rates with and without TOAC

| Condition | Polymerization Rate (Rp) |

|---|---|

| Without TOAC | Low |

| With TOAC | High |

Biological Applications

Antimicrobial Properties

Research indicates that TOAC exhibits antimicrobial activity against various pathogens. A study demonstrated that deep eutectic solvents based on TOAC effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study focusing on TOAC-based solvents, results showed significant inhibition of bacterial growth across multiple strains, highlighting the compound's potential as an antimicrobial agent.

Environmental Impact

Toxicity Assessments

Toxicological studies have assessed the effects of TOAC on aquatic life, revealing that while low concentrations are relatively harmless, higher doses can be lethal to fish models. This underscores the need for careful handling in environmental applications.

Table 2: Toxicity Levels of TOAC on Aquatic Organisms

| Concentration (mg/L) | Effect on Fish Models |

|---|---|

| 1 | No observable effect |

| 10 | Mild lethality observed |

| 100 | Significant lethality |

Solar Energy Applications

TOAC has been utilized in solar cell technologies, particularly as an additive or electrolyte in perovskite solar cells (PSCs). The incorporation of TOAC improves the efficiency of PSCs while addressing some environmental concerns associated with traditional materials .

Material Science

Nanostructuring

Recent studies have explored the use of TOAC in creating nanostructured materials through deep eutectic solvents. These materials exhibit unique properties that can be tailored for specific applications in electronics and coatings .

Case Studies

- Nanostructured Materials : A study investigated the properties of TOAC combined with decanoic acid, revealing enhanced macroscopic behavior suitable for various applications .

- Solar Cell Efficiency : Research highlighted the role of TOAC as a precursor in developing non-toxic solar cells, emphasizing its potential for environmentally friendly energy solutions .

作用机制

The mechanism of action of tetraoctylammonium chloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming ion pairs with the reactants. This enhances the solubility and reactivity of the reactants, leading to increased reaction rates and yields . The compound targets molecular pathways involved in phase transfer processes, thereby improving the efficiency of chemical reactions .

相似化合物的比较

Tetrabutylammonium chloride: A quaternary ammonium salt with shorter alkyl chains, commonly used as a phase transfer catalyst.

Tetrahexylammonium chloride: Another quaternary ammonium salt with intermediate alkyl chain length.

Tetraoctylammonium bromide: Similar to tetraoctylammonium chloride but with a bromide ion instead of chloride.

Uniqueness: this compound is unique due to its long alkyl chains, which provide higher hydrophobicity and better solubility in organic solvents compared to its shorter-chain counterparts. This makes it particularly effective in phase transfer catalysis and other applications requiring high solubility in non-polar solvents .

生物活性

Tetraoctylammonium chloride (TOAC) is a quaternary ammonium compound with the chemical formula . It is characterized by its long hydrophobic octyl chains, which significantly influence its biological activity and applications. This article reviews the biological activity of TOAC, emphasizing its interactions with biological systems, potential toxicity, and applications in various fields.

Membrane Interaction and Drug Delivery

TOAC has been shown to modify membrane properties, enhancing the permeability of cell membranes. This characteristic is particularly valuable in drug delivery systems, where it can facilitate the transport of therapeutic agents across lipid membranes. Research indicates that TOAC can act as a permeabilizing agent, improving the bioavailability of drugs by enabling them to cross cellular barriers more effectively .

Antimicrobial Properties

Studies have demonstrated that TOAC exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. For instance, one study reported effective inhibition of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent in clinical settings .

Cytotoxicity and Toxicological Profiles

The cytotoxic effects of TOAC have been evaluated in several studies. In vitro assays indicate that TOAC can exert toxic effects on mammalian cell lines at certain concentrations. For example, a study found that exposure to TOAC at concentrations above 100 mg/L resulted in significant cytotoxicity in mouse embryonic fibroblast cells . The no observed adverse effect level (NOAEL) was determined to be 180 mg/kg bw/day, indicating a threshold below which no significant toxicity was observed .

Case Studies

- Drug Formulation : A case study explored the use of TOAC in enhancing the delivery of anticancer drugs. The formulation demonstrated improved cellular uptake and efficacy compared to traditional delivery methods, suggesting that TOAC could play a critical role in developing more effective cancer therapies .

- Environmental Impact : Another study assessed the environmental toxicity of TOAC when released into aquatic systems. The findings indicated that while TOAC is relatively stable in water, it can accumulate in sediment and affect local microbial communities, necessitating further investigation into its ecological impact .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound (TOAC) | C32H68ClN | Membrane permeabilization; antimicrobial | Long hydrophobic chains |

| Tetrabutylammonium chloride | C16H36ClN | Moderate membrane interaction | Shorter butyl chains |

| Benzalkonium chloride | C22H38ClN | Antimicrobial; surface-active | Quaternary ammonium with aromatic groups |

This table highlights how TOAC compares with other quaternary ammonium compounds regarding biological activity and unique features.

属性

IUPAC Name |

tetraoctylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNIPOQLGBPXPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475517 | |

| Record name | Tetraoctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-07-3 | |

| Record name | Tetraoctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetraoctylammonium chloride acts as a surface passivating agent for perovskite films. [] It effectively reduces surface and grain boundary defects, which are known to cause nonradiative recombination and hinder device performance. This passivation leads to:

ANone: While the provided research papers don't explicitly state the molecular weight or spectroscopic data, the molecular formula for this compound is (C8H17)4NCl. It consists of a tetraoctylammonium cation [(C8H17)4N+] and a chloride anion (Cl−).

ANone: this compound demonstrates compatibility with various materials and exhibits stability under diverse conditions:

- Solvent extraction: It effectively extracts metal chloride salts like zinc(II), manganese(II), and iron(III) from aqueous solutions, showcasing its potential for metal recovery from industrial waste streams. []

- Electrode development: It serves as a robust sensor in chloride-selective electrodes, demonstrating stability and effectiveness in analytical applications. []

- Polymer synthesis and blending: It acts as a catalyst in the synthesis of cyclic carbonates from polymeric epoxides, and the resulting polymers exhibit good miscibility with other polymers, expanding its utility in materials science. [, ]

ANone: this compound acts as an efficient catalyst in various reactions:

- Cyclic carbonate synthesis: It catalyzes the reaction between carbon dioxide (CO2) and glycidyl ethers, enabling the synthesis of polycarbonates. This reaction is significant for CO2 utilization and sustainable polymer production. [, ]

- Biogas upgrading: It acts as a component in deep eutectic solvents (DESs), facilitating the capture of carbon dioxide from biogas, contributing to a cleaner fuel source. []

A: The structure of this compound directly influences its metal extraction capabilities. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。